4-Nonylphenol-D5

Vue d'ensemble

Description

4-Nonylphenol-D5 is a synthetic compound used in scientific research for various applications, including environmental monitoring, biodegradation studies, and biochemical assays. This compound is a deuterated form of 4-nonylphenol, a member of the alkylphenol family.

Applications De Recherche Scientifique

Endocrine Disruption Research

4-Nonylphenol-D5 is often used in research related to endocrine disruption . It’s a typical endocrine-disrupting chemical that has received considerable attention due to its estrogenicity and ubiquitous occurrence in water environments . It can adversely impact the hormonal control, sexual differentiation, reproductive success, and community structure of aquatic organisms .

Water Quality Criteria Studies

The water quality criteria (WQC) of nonylphenol have been established in several countries/institutions according to the water quality guidelines . 4-Nonylphenol-D5 is used in these studies to understand the impact of nonylphenol on water quality and to establish appropriate guidelines .

Reproduction Toxicity Research

4-Nonylphenol-D5 is used in research focusing on the reproduction toxicity of endocrine-disrupting chemicals . The methodology for deriving the WQC based on reproduction toxicity of EDCs, such as selecting a sensitive test species with a hypothalamic–pituitary–gonadal axis or an endocrine-like system, selecting the appropriate endpoint effects for reproduction toxicity, and collecting the chronic toxicity data are discussed .

Environmental Impact Assessment

4-Nonylphenol-D5 is used in environmental impact assessments, particularly in terms of the impact of pollution on entire ecosystems . It helps in understanding how nonylphenol enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources .

Toxicity Studies

4-Nonylphenol-D5 is used in toxicity studies. Toxic effects of nonylphenol on aquatic organisms include acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity .

Wastewater Treatment Research

4-Nonylphenol-D5 is partially degraded in conventional wastewater treatment processes . Therefore, it is used in research to develop more effective wastewater treatment methods .

Mécanisme D'action

Target of Action

4-Nonylphenol-D5, a deuterium-labeled version of 4-Nonylphenol, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of many biological processes, including reproduction, development, and homeostasis .

Mode of Action

4-Nonylphenol-D5 interacts with its target, the ER, by mimicking the natural hormone estrogen . This interaction can lead to changes in the normal functioning of the ER, resulting in endocrine-disrupting properties . It exerts estrogenic activity, meaning it can bind to estrogen receptors and activate them .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nonylphenol-D5 is the endocrine system . By interacting with the ER, it can disrupt the normal hormonal control and sexual differentiation . The exact downstream effects can vary, but they often involve alterations in reproductive success and community structure of aquatic organisms .

Pharmacokinetics

The pharmacokinetics of 4-Nonylphenol-D5, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be influenced by various factors. Gender differences have been observed in the pharmacokinetics of 4-Nonylphenol . The half-life of 4-Nonylphenol in female rats was found to be shorter, and its clearance was larger for all doses than those in male rats .

Result of Action

The molecular and cellular effects of 4-Nonylphenol-D5’s action are primarily related to its endocrine-disrupting properties . It can lead to homeostasis disorders, delay in growth, and changes in the community structure of microorganisms in the soil at low concentrations .

Action Environment

4-Nonylphenol-D5 enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Propriétés

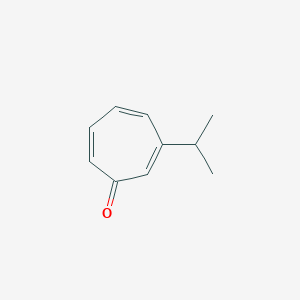

IUPAC Name |

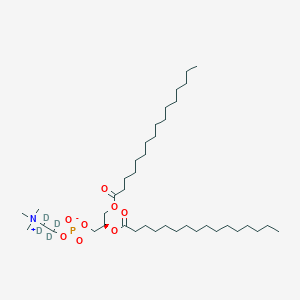

1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-VQUAKUOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nonylphenol-D5 | |

CAS RN |

358730-95-7 | |

| Record name | 358730-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)